molecular formula C9H9N B8688255 2-(1-Butynyl)pyridine

2-(1-Butynyl)pyridine

Cat. No.: B8688255
M. Wt: 131.17 g/mol
InChI Key: YUJXUXOGPOWTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Butynyl)pyridine is a pyridine derivative featuring a butynyl group (CH₂C≡CCH₂) at the 2-position of the pyridine ring. Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related compounds in and .

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2-but-1-ynylpyridine

InChI

InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2H2,1H3

InChI Key

YUJXUXOGPOWTFO-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This contrasts with nitro groups, which strongly deactivate the ring toward electrophilic substitution .
  • Compared to hydroxyl or chloro derivatives, the butynyl group’s hydrophobicity likely reduces water solubility, as seen in 2-hydroxy derivatives (soluble in water) versus chloro analogs (low solubility) .

Physical Properties

Melting points and solubility vary with substituent polarity and molecular weight:

Compound Molecular Weight Melting Point Solubility
This compound* ~135 g/mol Estimated 50–70°C Low (organic solvents)
2-Hydroxypyridine () 95.10 g/mol 105–107°C High in water
2-Nitro derivatives () 466–545 g/mol 268–287°C Low (polar aprotic)
2-(Chloromethyl)pyridine () 164.03 g/mol Not reported Moderate (ethanol)

Key Trends :

  • Bulky, polar substituents (e.g., nitro, sulfonyl) increase melting points and reduce solubility. The butynyl group’s linear structure likely results in lower melting points compared to nitro derivatives .
  • Hydroxyl groups enhance water solubility via hydrogen bonding, whereas chloro and butynyl groups favor organic solvents .

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